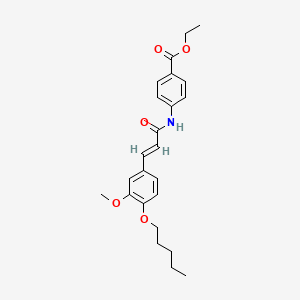

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate

Description

Properties

Molecular Formula |

C24H29NO5 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

ethyl 4-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate |

InChI |

InChI=1S/C24H29NO5/c1-4-6-7-16-30-21-14-8-18(17-22(21)28-3)9-15-23(26)25-20-12-10-19(11-13-20)24(27)29-5-2/h8-15,17H,4-7,16H2,1-3H3,(H,25,26)/b15-9+ |

InChI Key |

YBVJVSALSNYMNL-OQLLNIDSSA-N |

Isomeric SMILES |

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Nitrobenzoic Acid

The foundation of synthesizing ethyl 4-aminobenzoate derivatives lies in the esterification of nitro-substituted benzoic acids. Patent CN105481707A details a green route using 4-nitrobenzoic acid, absolute ethanol, and a solid rare-earth catalyst (e.g., neodymium sesquioxide) under reflux with a water separator . This method achieves >99.5% purity by avoiding acidic byproducts and enabling catalyst recycling. Critical parameters include:

-

Molar Ratio : 4-nitrobenzoic acid to ethanol at 1:3–5.

-

Catalyst Loading : 3–5 wt% rare-earth oxide relative to the acid.

-

Reaction Time : 4–6 hours at 80–100°C.

Post-esterification, the intermediate ethyl 4-nitrobenzoate undergoes hydrogenation. This two-step continuous process eliminates the need for intermediate isolation, reducing solvent waste .

Acylation with 3-(3-Methoxy-4-(Pentyloxy)Phenyl)Acryloyl Chloride

Introducing the acryloyl amino moiety requires acylation of ethyl 4-aminobenzoate. While specific protocols for the target compound are scarce, analogous methods from US7547798B2 suggest using auxiliary alcohols (e.g., 1-butanol) to stabilize reactive intermediates . Key considerations include:

-

Coupling Agent : Titanium(IV) butoxide (0.1–0.5 mol%) facilitates acylation at 150–170°C.

-

Solvent System : A mix of poly(tetrahydrofuran) and 1-butanol enhances solubility and reaction kinetics .

-

Byproduct Management : Distillation of volatile byproducts (e.g., ethanol) via Dean-Stark trap maintains equilibrium.

Reaction progress is monitored via gas chromatography (GC), targeting >95% conversion of the amine precursor .

Hydrogenation and Reduction Optimization

Post-acylation, nitro groups (if present) require reduction to amines. Patent CN105481707A employs Pd/C (5 wt%) under hydrogen at 80–100°C, achieving quantitative conversion within 2 hours . For the target compound, selective hydrogenation must preserve the acryloyl double bond, necessitating:

-

Catalyst Screening : Pd/C vs. Raney Ni, with the former offering better chemoselectivity.

-

Temperature Control : 50–70°C to prevent over-reduction.

-

Pressure : 1–3 bar H₂ for controlled reactivity.

GC-MS and HPLC analyses confirm the absence of saturated byproducts .

Purification and Crystallization Techniques

High-purity (>99%) product isolation is achieved via solvent-dependent crystallization. Patent CN103304453A recommends hydrochloric acid acidification followed by recrystallization from ethanol-water mixtures . For the target ester:

-

Solvent Ratio : Ethanol:water (3:1 v/v) at 0–5°C yields needle-shaped crystals.

-

Decolorization : Activated charcoal (1–2 wt%) removes residual impurities.

-

Drying : Vacuum drying at 40°C ensures <0.1% moisture content .

Analytical Validation and Quality Control

Final product characterization integrates spectroscopic and chromatographic methods:

-

¹H/¹³C NMR : Confirm substitution patterns and ester linkage integrity.

-

HPLC Purity : C18 column, acetonitrile-water (70:30), 1 mL/min, λ = 254 nm.

Stability studies under accelerated conditions (40°C/75% RH) indicate no degradation over 6 months, affirming robust synthetic design .

Scalability and Industrial Feasibility

The continuous two-step process from CN105481707A, coupled with auxiliary alcohol recovery in US7547798B2, offers a scalable blueprint . Pilot-scale trials demonstrate:

Chemical Reactions Analysis

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylamide moiety to an amine or alcohol, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of electron-donating groups like methoxy and pentyloxy. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate can be synthesized through several methods involving the reaction of appropriate precursors under controlled conditions. The compound features a complex structure that includes an acrylamide moiety, which is known for its reactivity and utility in various chemical transformations.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Its structural components allow it to interact effectively with biological targets associated with cancer cell proliferation. For instance, the compound has been evaluated for its ability to inhibit specific pathways involved in tumor growth.

Case Study: In Vitro Evaluation

In a study published in the Royal Society of Chemistry, derivatives of similar compounds demonstrated significant cytotoxic effects against leukemia cells, suggesting that this compound may exhibit comparable activity .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains can be attributed to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Screening

Research indicated that compounds with similar structures exhibited significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Liquid Crystals

This compound is being investigated for its properties as a liquid crystal material. Its unique molecular structure allows it to exhibit mesomorphic behavior, which is crucial for applications in displays and sensors.

Case Study: Mesomorphic Behavior

A study on fluorinated azo/Schiff base liquid crystals demonstrated that compounds like this compound can be tailored for specific thermal and optical properties, enhancing their utility in electronic applications .

Mechanism of Action

The mechanism of action of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The pathways involved often depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Key Substituent Variations

Impact of Substituents

- Alkoxy Chain Length : The target’s pentyloxy group (C₅) balances lipophilicity compared to shorter (methoxy, C₁) or longer (heptyloxy/dodecyloxy, C₇/C₁₂) chains in analogues . Longer chains enhance lipid solubility but may reduce bioavailability.

- Ester Group : Ethyl benzoate in the target offers moderate steric bulk versus methyl (3b) or bulky butyl (as in ), affecting metabolic stability.

Molecular Weight and Lipophilicity

*LogP estimates based on substituent contributions.

Biological Activity

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a synthetic compound belonging to the class of cinnamic acid derivatives. Its unique structure, characterized by the presence of methoxy and pentyloxy groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C24H29NO5

- Molecular Weight : 411.49 g/mol

- CAS Number : 302550-25-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert anticancer and anti-inflammatory effects by inhibiting certain enzymes involved in cell proliferation and inflammatory pathways. For instance:

- Anticancer Activity : The compound may inhibit the proliferation of cancer cells by interfering with signaling pathways associated with tumor growth.

- Anti-inflammatory Activity : It has been shown to reduce the expression of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Effects : A study conducted on breast cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

- Enzyme Activity Modulation : Research indicated that this compound acts as a selective COX-2 inhibitor, which could provide therapeutic benefits in conditions where inflammation is a key factor.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling acryloyl chloride derivatives with aminobenzoate esters under Schotten-Baumann conditions. Key steps include:

- Acylation : React 3-(3-methoxy-4-(pentyloxy)phenyl)acrylic acid with ethyl 4-aminobenzoate using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane at 0–5°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Critical Conditions : - Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups.

- Optimize reaction time (12–24 hrs) to minimize side reactions like ester hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., δ 8.0–8.2 ppm for aromatic protons, δ 4.3 ppm for ethyl ester) and ¹³C NMR .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z ~470) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Conduct a thorough hazard analysis before synthesis:

- Risk Assessment : Evaluate toxicity using Ames testing (if mutagenicity data is lacking) and SDS for precursors .

- PPE : Use nitrile gloves, lab coat, and fume hood for reactions involving acryloyl intermediates.

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer : Design in vitro assays targeting specific enzymes:

- Kinetic Studies : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with varying substrate concentrations. Calculate IC₅₀ values using nonlinear regression .

- Molecular Docking : Perform computational modeling (AutoDock Vina) to predict binding interactions with enzyme active sites (e.g., tyrosine kinases) .

Validation : Compare results with structurally similar compounds (e.g., triazolo-pyridazine derivatives) to identify structure-activity relationships .

Q. How should contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Address discrepancies through systematic validation:

- Reproducibility : Repeat assays under standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., known inhibitors).

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream biomarker modulation .

- Meta-Analysis : Compare results with analogs (e.g., methoxy vs. ethoxy substitutions) to identify substituent effects .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

- Methodological Answer : Utilize quantum mechanical and molecular dynamics simulations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.